Product packaging for 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine(Cat. No.:CAS No. 1781639-39-1)

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine

Cat. No.: B2570218
CAS No.: 1781639-39-1
M. Wt: 153.269
InChI Key: GRTQEDXZJPQQDN-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine (CAS 1781639-39-1) is a valuable amine building block in organic synthesis and medicinal chemistry research. This compound features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is prized for its ability to confer conformational restraint and improve the physicochemical properties of lead molecules . The molecular formula is C10H19N, and it has a molecular weight of 153.26 g/mol . Compounds based on the bicyclo[2.2.2]octane structure have demonstrated significant biological potential, including antimalarial and antitrypanosomal activities, making this scaffold a key motif in the investigation of new therapeutic agents . Furthermore, the deamination reactions of bicyclo[2.2.2]octan-2-yl-amines have been extensively studied to probe the mechanisms and intermediates of carbonium ion rearrangements, providing fundamental insights into reaction mechanisms in organic chemistry . As a multifunctional intermediate, this amine is suitable for various synthetic transformations, including the preparation of more complex fused ring systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a specialty chemical available through cold-chain shipping to ensure stability and quality upon delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B2570218 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine CAS No. 1781639-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[2.2.2]octanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTQEDXZJPQQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bicyclo 2.2.2 Octan 2 Yl Ethanamine and Analogues

Strategies for Constructing the Bicyclo[2.2.2]octane Core

The construction of the bicyclo[2.2.2]octane skeleton is a key challenge in the synthesis of its derivatives. The inherent strain and stereochemical complexity of this bridged ring system necessitate the use of powerful and selective chemical reactions. Methodologies often focus on forming the six-membered rings through cycloaddition or annulation strategies, which can establish multiple stereocenters in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, remains one of the most powerful and widely used methods for constructing the bicyclo[2.2.2]octane framework. rsc.org This reaction's ability to form a six-membered ring while creating up to four stereogenic centers makes it highly efficient for building molecular complexity. rsc.org Variations of this reaction, including intermolecular, intramolecular, and hetero-Diels-Alder approaches, have been extensively explored. rsc.orgnih.govacs.org

Achieving stereocontrol in the Diels-Alder reaction is crucial for synthesizing optically active bicyclo[2.2.2]octane derivatives.

Diastereoselective Methods: The thermal Diels-Alder cycloaddition can exhibit high diastereoselectivity. For instance, the reaction of 1-acetylvinyl p-nitrobenzenecarboxylate with cyclohexadiene yields the endo isomer as the exclusive product. Similarly, biomimetic intramolecular Diels-Alder reactions have been employed to produce the bicyclo[2.2.2]diazaoctane core with a notable preference for the anti-configuration. nih.gov A domino reaction sequence involving an intramolecular hetero-Diels-Alder cycloaddition has also been reported to proceed with excellent diastereofacial control, guided by a removable chiral substituent. acs.org

Enantioselective Methods: The development of chiral catalysts has enabled highly enantioselective Diels-Alder reactions for bicyclo[2.2.2]octane synthesis. A unified strategy for producing various bicyclo[2.2.2]octadiene ligands features a chiral oxazaborolidinium-catalyzed asymmetric Diels–Alder reaction to construct the core framework. acs.orgnih.gov This approach uses a pivotal ketone intermediate that can be transformed into multiple C1- and C2-symmetric chiral dienes. acs.orgnih.gov However, some stereoselective Diels-Alder approaches have been reported to be challenging, hindered by issues such as unexpected polymerization and a lack of desired stereoselectivity. escholarship.org

A powerful alternative to the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core is the bridged Robinson annulation. This method involves a tandem intermolecular Michael addition followed by an intramolecular aldol condensation. ucla.eduresearchgate.net This one-pot process allows for the synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones from simple cyclic or acyclic ketones and cyclic enones under acidic conditions. ucla.eduresearchgate.net

The reaction can be performed using either conventional heating or microwave irradiation, and even at room temperature, though yields may be reduced. ucla.edu For example, reacting cyclohexanone with cyclohex-2-enone in the presence of triflic acid produces a tricyclic enone in 57% yield. ucla.edu The proposed mechanism involves a Michael addition of the ketone's enol to the protonated enone, followed by an aldol condensation of the resulting 1,5-diketone intermediate. ucla.edu This intermediate can also be prepared separately and then cyclized under acidic conditions in high yields (40–82%). ucla.edu

Table 1: Examples of Bridged Robinson Annulation for Bicyclo[2.2.2]oct-5-en-2-one Synthesis

Ketone Enone Product Yield (%)
Cyclohexanone Cyclohex-2-enone 57
Cyclopentanone Cyclohex-2-enone 61
Acetone Cyclohex-2-enone 40
2-Pentanone Cyclohex-2-enone 51

Data sourced from Jung, M. E., et al. (2005). ucla.edu

Radical-based methodologies offer unique pathways for the synthesis and transformation of the bicyclo[2.2.2]octane skeleton. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Radical Cyclizations: An unexpected 4-exo radical cyclization of bicyclo[2.2.2]octene derivatives has been shown to construct a highly condensed tricyclo[3.3.1.0(2,7)]nonane skeleton containing a cyclobutane ring. researchgate.net Oxidative radical cyclizations have also been developed to form the related diazabicyclo[2.2.2]octane core, a key structure in many alkaloids. tandfonline.com In some cases, the reaction outcome is heavily influenced by the substitution pattern of the substrate and the specific oxidation conditions used. tandfonline.com A formal oxidative radical [4+2] cycloaddition has been observed in manganese(III)-mediated transformations, leading to a rapid increase in molecular complexity through cascade radical cyclizations. nih.gov

Rearrangement Pathways: Radicals on the bicyclo[2.2.2]octene framework can undergo rearrangements to form other bicyclic systems. For example, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a more strained bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.org The balance between the unrearranged and rearranged products is influenced by the interplay of ring strain and the stability of the radical, which can be affected by substituents. escholarship.org Similarly, an acyl radical reaction of a bicyclo[2.2.2]octenone can lead to either a cyclized product or a rearranged isotwistane product, with the outcome governed by the strain of fused rings on the starting material. acs.org

The development of metal-free and organocatalytic methods aligns with the principles of green chemistry, avoiding the use of potentially toxic and expensive metal catalysts. acs.org

Organocatalytic Diels-Alder and Michael Additions: Diphenylprolinol silyl ether has been used to catalyze a domino Michael/Michael reaction between α,β-unsaturated aldehydes and cyclohex-2-en-1-one derivatives to synthesize bicyclo[2.2.2]octanone structures with a quaternary bridgehead carbon in nearly optically pure form. researchgate.netresearchgate.net Chiral secondary amines can also catalyze asymmetric Michael additions that lead to the formation of optically active bicyclo[2.2.2]oct-5-en-2-ones. researchgate.net Furthermore, a tandem reaction mediated by an organic base provides rapid, metal-free access to a variety of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities. rsc.org

Hydroxylative Phenol Dearomatization: A highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol dearomatization-[4+2] reaction has been developed. d-nb.infonih.gov This method utilizes a chiral oxaziridinium organocatalyst to dearomatize phenols, which then undergo a [4+2] dimerization to generate decorated bicyclo[2.2.2]octenones. d-nb.infonih.gov The reaction is compatible with a range of phenol substitution patterns and was successfully applied to the enantioselective synthesis of natural products like (+)-biscarvacrol. d-nb.info

Table 2: Selected Organocatalytic Methods for Bicyclo[2.2.2]octane Core Synthesis

Reaction Type Catalyst/Mediator Key Feature
Domino Michael/Michael Diphenylprolinol silyl ether Forms quaternary bridgehead carbon researchgate.netresearchgate.net
o-HPD-[4+2] Dimerization Chiral Oxaziridinium Enantioselective synthesis from phenols d-nb.infonih.gov
Tandem Reaction Organic Base Access to bicyclo[2.2.2]octane-1-carboxylates rsc.org
Doubly Cycloadditive Cascade Aminocatalyst Forms uracil-fused bicyclo[2.2.2]octane scaffold bohrium.com

Oxo-substituted bicyclo[2.2.2]octanes, particularly bicyclo[2.2.2]octenones, are versatile intermediates that can be readily functionalized to access a wide range of derivatives. ucla.edu Their synthesis is a critical step in many routes toward complex molecules containing the bicyclo[2.2.2]octane core.

These intermediates are commonly prepared through Diels-Alder reactions, where a substituted cyclohexadiene reacts with a ketene equivalent. ucla.edu Another prominent method is the intramolecular Diels-Alder reaction of products from the Wessely oxidation of phenols in the presence of dienophiles like acrylic acid. cdnsciencepub.com Furthermore, bicyclo[2.2.2]octenones can be facilely obtained by the [4+2] cycloaddition of masked o-benzoquinones (MOBs), which are generated from the oxidation of 2-methoxyphenols. acs.orgacs.orgnih.gov

A distinct approach involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, which affords an oxo-substituted bicyclo[2.2.2]octane species that can be further derivatized. google.comjustia.com These ketone intermediates are valuable not only for further functionalization but also as substrates for rearrangement reactions, such as oxidative scission, to produce highly functionalized cyclohexene frameworks. acs.orgnih.gov

Preparation of 1,4-Substituted Bicyclo[2.2.2]octane Derivatives as Precursors

The synthesis of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine often commences with the construction of a suitably functionalized bicyclo[2.2.2]octane core. The preparation of 1,4-disubstituted derivatives is a common starting point, providing a rigid framework onto which the desired side chains can be elaborated.

A prevalent strategy for constructing the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction. This [4+2] cycloaddition reaction offers an efficient route to the bicyclic core. For instance, the reaction of 1,3-cyclohexadiene with appropriate dienophiles can yield the desired bicyclic system. The intramolecular Diels-Alder reaction of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones has also been explored to construct the bicyclo[2.2.2]octane skeleton. nih.gov Furthermore, a nature-inspired intramolecular [4+2] cycloaddition has been utilized to rapidly synthesize the bicyclo[2.2.2]octane core of natural products like andibenin B. nih.gov

Another important precursor is bicyclo[2.2.2]octane-1,4-dicarboxylic acid. A short and efficient synthesis of this diacid has been developed, which involves the formation and subsequent reduction of a semicarbazone. thieme-connect.comthieme-connect.com This method offers improvements in safety and cost-effectiveness by moving away from the use of large quantities of Raney nickel. thieme-connect.comthieme-connect.com The diacid and its esters are versatile intermediates that can be further transformed into a variety of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. cdnsciencepub.com

The table below summarizes key methods for the preparation of 1,4-substituted bicyclo[2.2.2]octane precursors.

PrecursorSynthetic MethodKey ReagentsReference(s)
Bicyclo[2.2.2]octane coreIntermolecular Diels-Alder1,3-Cyclohexadiene, Dienophile acs.org
Bicyclo[2.2.2]octane coreIntramolecular Diels-Alder6-Acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones nih.gov
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidSemicarbazone formation and reductionDiethyl succinate, Dibromoethane, Semicarbazide hydrochloride thieme-connect.comthieme-connect.com
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateBridging reactionDiethyl 2,5-diketocyclohexane-1,4-dicarboxylate, Ethylene dibromide, Sodium hydride cdnsciencepub.com

Synthetic Routes to Introduce the Ethanamine Moiety

Once the bicyclo[2.2.2]octane core is established, the next critical step is the introduction of the ethanamine side chain. Several synthetic strategies have been developed to achieve this transformation, starting from various functional groups on the bicyclic scaffold.

Amination and Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, a ketone precursor such as bicyclo[2.2.2]octan-2-one can be reacted with an appropriate amine in the presence of a reducing agent.

A solid-phase synthesis approach has been developed for creating libraries of functionalized bicyclo[2.2.2]octanes, which includes a reductive amination step. thieme-connect.comrsc.org This methodology allows for the generation of diverse derivatives for screening purposes. Patents also describe reductive amination processes on bicyclo[2.2.2]octane intermediates, highlighting the industrial relevance of this reaction. google.comgoogle.com For example, a dicarboxylic acid precursor can be converted to an amide, which is then subjected to reduction to yield the corresponding amine. google.comgoogle.com

Conversion from Ketone Precursors via Imine Formation

The conversion of a ketone to an amine often proceeds through an imine or enamine intermediate. The reaction of bicyclo[2.2.2]octan-2-one with an amine, such as cyclohexylamine, can lead to the formation of an imine, which can then be reduced to the corresponding amine. cdnsciencepub.com The formation of 4-aminobicyclo[2.2.2]octan-2-ones from benzylidene acetone and dialkylammonium thiocyanates is proposed to proceed through the formation of enammonium salts followed by a Diels-Alder reaction and subsequent cyclization. nih.govnih.gov

Transformation from Nitrile and Other Functional Groups

An alternative approach to the ethanamine moiety involves the transformation of other functional groups, such as a nitrile. For example, the reaction of bicyclo[2.2.2]oct-2-ene-2-carbonitrile with pyrrolidine leads to the formation of trans-3-pyrrolidinobicyclo[2.2.2]octane-2-carbonitrile. researchgate.net The nitrile group can then be reduced to the primary amine of the ethanamine side chain using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Multi-component Reactions Involving Amine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct complex molecules in a single step. The aza-Diels-Alder reaction is a prominent example, where an imine, generated in situ from an amine and an aldehyde, acts as a dienophile. This reaction has been utilized for the synthesis of 2-azabicyclo[2.2.2]octane derivatives. scilit.comresearchgate.net An iodine-catalyzed, microwave-induced three-component aza-Diels-Alder reaction provides a versatile route to bicyclic nitrogen-containing heterocycles. While these methods typically yield a nitrogen atom within the bicyclic framework, they demonstrate the utility of MCRs in constructing amine-containing bicyclic structures, which can be further elaborated to the target compound.

The following table provides a summary of the methods used to introduce the ethanamine moiety.

Starting MaterialMethodKey Reagents/IntermediatesReference(s)
Bicyclo[2.2.2]octan-2-oneReductive AminationAmine, Reducing Agent (e.g., NaBH3CN) thieme-connect.comrsc.org
Bicyclo[2.2.2]octan-2-oneImine Formation and ReductionAmine (e.g., Cyclohexylamine), Reducing Agent cdnsciencepub.com
Bicyclo[2.2.2]octane-2-carbonitrileNitrile ReductionReducing Agent (e.g., LiAlH4) researchgate.net
Amine, Aldehyde, DieneAza-Diels-Alder ReactionIodine, Microwave irradiation

Optimization and Scalability in the Synthesis of this compound

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogues, several aspects of the synthesis can be optimized.

In the preparation of precursors, the use of microwave irradiation has been shown to significantly shorten reaction times for the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. thieme-connect.com Furthermore, shifting from large quantities of hazardous reagents like Raney nickel to solid-phase methods improves both the safety and economic viability of the process. thieme-connect.comthieme-connect.com

Patents filed for the synthesis of bicyclo[2.2.2]octane derivatives often focus on developing novel and simplified means for commercial production, indicating a strong industrial interest in these compounds and their scalable synthesis. google.comgoogle.com

Mechanistic Investigations and Reactivity Profiles

Reaction Mechanisms Governing Transformations of Bicyclo[2.2.2]octane Amines

The reactivity of amines on the bicyclo[2.2.2]octane framework is largely dictated by the formation and fate of cationic intermediates. The rigid structure of the bicyclic system imposes significant constraints on bond rotations and orbital alignments, leading to distinct mechanistic pathways compared to more flexible acyclic or monocyclic analogues.

Deamination Reactions and the Role of Carbonium Ion Intermediates

Deamination of bicyclo[2.2.2]octyl amines, typically initiated by treatment with nitrous acid, serves as a classic method for generating carbocations and studying their subsequent reactions. rsc.org While direct studies on 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine are not extensively documented, valuable insights can be drawn from the well-studied deamination of bicyclo[2.2.2]octan-2-ylamine. rsc.org

The generally accepted mechanism for deamination involves the formation of a diazonium ion intermediate, which then undergoes heterolytic cleavage to release nitrogen gas and generate a carbocation. rsc.org In the case of bicyclo[2.2.2]octan-2-ylamine, this leads to the formation of a secondary bicyclo[2.2.2]octan-2-yl cation. A key finding in these studies is that classical carbonium ions are proposed as the initial products of the fragmentation of the diazo-intermediates. rsc.org These classical ions can then be intercepted by nucleophiles, undergo rearrangements to isomeric classical carbocations, or rearrange to non-classical carbonium ions. rsc.org

For this compound, the deamination would initially generate a primary carbocation, 2-(bicyclo[2.2.2]octan-2-yl)ethyl cation. Primary carbocations are notoriously unstable and highly prone to rearrangement. It is therefore highly probable that this intermediate would rapidly undergo a 1,2-hydride shift to form a more stable secondary carbocation on the ethyl chain or, more significantly, a Wagner-Meerwein rearrangement involving the bicyclic framework. This rearrangement could lead to the formation of a more stable tertiary carbocation within a rearranged bicyclo[3.2.1]octane or other isomeric structures.

The product distribution from such a reaction would be a complex mixture, reflecting the competition between solvent capture of the transient carbocations and the rates of their rearrangements. The presence of both unrearranged and rearranged products is a hallmark of such deamination reactions. rsc.org

Solvolysis Studies of Bicyclo[2.2.2]octan-2-yl Derivatives

Solvolysis studies of bicyclo[2.2.2]octan-2-yl derivatives, such as the corresponding tosylates, provide a complementary approach to understanding the behavior of carbocationic intermediates. The product distributions from the solvolysis of bicyclo[2.2.2]octan-2-yl and exo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonates are often similar to those obtained from the deamination of the corresponding amines, suggesting the involvement of common intermediates. rsc.org

While specific solvolysis data for 2-(bicyclo[2.2.2]octan-2-yl)ethyl derivatives are scarce in readily available literature, the principles derived from studies of simpler bicyclo[2.2.2]octyl systems are applicable. The solvolysis of a hypothetical 2-(bicyclo[2.2.2]octan-2-yl)ethyl tosylate would proceed through a carbocationic intermediate, similar to the deamination reaction. The rate of solvolysis would be influenced by the stability of the forming carbocation and the potential for neighboring group participation. The rigid bicyclo[2.2.2]octane skeleton, however, is not ideally positioned to provide significant anchimeric assistance to the departure of a leaving group on the ethyl side chain.

The product distribution would again be expected to be a mixture of substitution and elimination products, with a significant proportion of rearranged products due to the instability of the initially formed primary carbocation. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide, which proceeds through cationic intermediates, also results in rearranged products, highlighting the propensity of this system to undergo skeletal rearrangements. sci-hub.se

Intramolecular Cyclizations and Cascade Reactions

The structure of this compound, with a nucleophilic amino group tethered to the bicyclic core, presents the possibility for intramolecular cyclization reactions. Under appropriate conditions, such as the formation of a carbocation on the bicyclic ring, the amino group could act as an internal nucleophile.

For instance, if a reaction were to generate a positive charge at a suitable position on the bicyclo[2.2.2]octane framework, the ethanamine side chain could potentially cyclize to form a new heterocyclic ring system fused to the bicyclic core. The feasibility of such a reaction would depend on the stereochemical relationship between the side chain and the carbocation, as well as the ring strain of the resulting product. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system have utilized intramolecular SN2' cyclizations, biomimetic Diels-Alder reactions, radical cyclizations, and cationic cascade reactions, demonstrating the utility of such intramolecular processes in building complex molecular architectures based on the bicyclo[2.2.2]octane framework.

Furthermore, the bicyclo[2.2.2]octane skeleton itself is often constructed via intramolecular Diels-Alder reactions, showcasing the power of intramolecular processes in assembling this rigid structure. nih.gov

Stereochemical and Regiochemical Control in Reactions

The unique three-dimensional structure of the bicyclo[2.2.2]octane system exerts profound control over the stereochemical and regiochemical outcomes of reactions.

Influence of Bridged Structure on Reaction Selectivity

The bridged, boat-like conformation of the cyclohexane (B81311) rings in the bicyclo[2.2.2]octane skeleton creates distinct steric environments on the different faces of the molecule. researchgate.net This steric hindrance plays a crucial role in directing the approach of reagents. For reactions occurring at the 2-position of the bicyclo[2.2.2]octane ring, the accessibility of the exo and endo faces can be significantly different.

In the context of this compound, any reaction that involves the chiral center at the 2-position of the bicyclic ring will be influenced by the steric bulk of the cage structure. For instance, in nucleophilic substitution reactions at a carbon atom on the side chain, the bicyclo[2.2.2]octyl group will act as a bulky substituent, potentially directing the incoming nucleophile to the less hindered face.

The rigidity of the bicyclo[2.2.2]octane framework also limits the number of available conformations, which can lead to higher stereoselectivity compared to more flexible systems. This has been exploited in asymmetric catalysis, where chiral ligands based on the bicyclo[2.2.2]octane scaffold can create well-defined chiral pockets around a metal center.

Torsional Steering Effects on Product Ratios

Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, can play a significant role in determining the preferred reaction pathways and, consequently, the ratio of products formed. This phenomenon, often referred to as torsional steering, is particularly important in rigid systems like bicyclo[2.2.2]octane. escholarship.org

In reactions involving the formation of new bonds to the bicyclic framework or its side chains, the transition state will adopt a geometry that minimizes torsional strain. For example, in a reduction of a ketone or an addition to a double bond on the side chain of a 2-substituted bicyclo[2.2.2]octane, the approach of the reagent will be favored from the direction that avoids eclipsing interactions with the bonds of the bicyclic cage.

Studies on rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters have shown that the rearranged products favored the equatorial over the axial isomers, an outcome that can be explained by torsional steering. escholarship.org This preference arises because the transition state leading to the equatorial product experiences less torsional strain. While these studies were not on this compound itself, the principle of minimizing torsional strain in the transition state is a general one that would apply to reactions of this molecule as well, influencing the stereochemical outcome of reactions on the ethanamine side chain.

Below is a table summarizing the key mechanistic aspects and their implications for the reactivity of this compound, based on inferences from related bicyclo[2.2.2]octane systems.

Mechanistic Aspect Description Implication for this compound
Carbonium Ion Formation Deamination and solvolysis reactions proceed through carbocation intermediates. rsc.org Initial formation of a highly unstable primary carbocation, leading to rapid rearrangements (hydride shifts, Wagner-Meerwein).
Rearrangements Carbocation intermediates are prone to skeletal rearrangements to form more stable cations, often leading to bicyclo[3.2.1]octane systems. rsc.org Expect a complex mixture of products with both retained and rearranged carbon skeletons.
Intramolecular Reactions The amino group can act as an internal nucleophile. Potential for intramolecular cyclization to form novel heterocyclic structures, depending on reaction conditions.
Steric Hindrance The bulky and rigid bicyclic framework controls the direction of reagent approach. High stereoselectivity in reactions at or near the chiral center of the bicyclic system.
Torsional Steering Transition state energies are influenced by torsional strain, favoring pathways that minimize eclipsing interactions. escholarship.org Product ratios in addition and substitution reactions on the side chain are influenced by the conformational preferences of the transition state.

Nucleophilic and Electrophilic Reactivity of the Ethanamine Side Chain

The ethanamine side chain of this compound is the primary locus of its chemical reactivity, dictated by the lone pair of electrons on the nitrogen atom of the primary amine group. This functional group imparts nucleophilic character to the molecule, making it susceptible to reactions with a variety of electrophiles. Conversely, while the amine itself is not electrophilic, it can be chemically modified to create an electrophilic center.

The nucleophilicity of the terminal amino group is a defining feature of the molecule's reactivity profile. The nitrogen atom readily donates its electron pair to electron-deficient centers, participating in a range of bond-forming reactions. The steric bulk of the adjacent bicyclo[2.2.2]octane cage can influence the rate of these reactions, but generally does not prevent them.

Common nucleophilic reactions involving the ethanamine side chain include N-alkylation and N-acylation. In N-alkylation, the amine attacks an alkyl halide or another suitable electrophile, leading to the formation of secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. N-acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This is a widely used transformation in organic synthesis.

While direct electrophilic reactivity of the ethanamine side chain is not inherent, the amine functionality can be converted into a good leaving group, such as a diazonium salt upon treatment with nitrous acid. This in situ generated intermediate is highly unstable and can be displaced by a wide array of nucleophiles, effectively rendering the original amino position electrophilic. However, such reactions are often accompanied by rearrangements, a common feature in the chemistry of bicyclic systems.

The table below summarizes the expected outcomes of typical nucleophilic reactions of the ethanamine side chain of this compound with various classes of electrophiles.

Reaction TypeElectrophileProduct Class
N-AcylationAcid Chloride (R-COCl)Amide
N-AcylationAcid Anhydride ((RCO)₂O)Amide
N-AlkylationAlkyl Halide (R-X)Secondary Amine/Tertiary Amine/Quaternary Ammonium Salt
Reductive AminationAldehyde/Ketone (in presence of a reducing agent)Secondary/Tertiary Amine
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound

Stereochemistry and Conformational Analysis

Isomerism and Chirality in 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine

The structure of this compound is characterized by a bicyclo[2.2.2]octane core with an ethanamine substituent at the C-2 position. The bicyclo[2.2.2]octane skeleton itself is achiral due to its high degree of symmetry (D3h point group). However, monosubstitution at a bridge carbon atom (any of the six CH2 groups) breaks this symmetry, creating a chiral center.

In this compound, the C-2 carbon atom, to which the ethanamine group is attached, becomes a stereocenter. This is because it is bonded to four different groups: the ethanamine side chain, a hydrogen atom, and two distinct paths around the bicyclic ring system back to the bridgehead carbons. Consequently, the compound can exist as a pair of enantiomers: (R)-2-(Bicyclo[2.2.2]octan-2-yl)ethanamine and (S)-2-(Bicyclo[2.2.2]octan-2-yl)ethanamine. quora.com Substitution at one of the two bridgehead positions (C-1 or C-4), however, would not induce chirality due to the preservation of a C3 axis of symmetry. quora.com The presence of this chirality is fundamental to its application in asymmetric synthesis, where enantiomerically pure forms are often required.

Enantioselective Synthesis Strategies for Bicyclo[2.2.2]octane Derivatives

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is a critical area of research, driven by their utility as building blocks and chiral ligands. Various strategies have been developed to control the stereochemistry during the formation of this rigid scaffold.

Asymmetric Catalysis with Chiral Bicyclo[2.2.2]octane-Based Ligands

The rigid bicyclo[2.2.2]octane framework is an excellent scaffold for designing chiral ligands for asymmetric catalysis. These ligands enforce a well-defined stereochemical environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.

Examples of such ligands and their applications include:

C2-Symmetric Bicyclo[2.2.2]octadienes (bod):* Ligands such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) have been used in rhodium-catalyzed asymmetric arylation of N-tosylarylimines, producing diarylmethylamines with up to 99% enantioselectivity. organic-chemistry.org The high performance is attributed to the steric influence of the phenyl groups on the diene, which dictates a favorable coordination pathway. organic-chemistry.org

cis-2,5-Diaminobicyclo[2.2.2]octane: This diamine has been synthesized in enantiopure form and used to create "salen" ligands. nih.govresearchgate.net Metal complexes of these ligands have proven effective in asymmetric catalysis, including the cyclopropanation of alkenes and Henry (nitroaldol) condensations. nih.govresearchgate.net The scaffold's rigidity and defined chirality are key to its success. nih.gov

Bicyclo[2.2.2]octane-fused Cyclopentadienyl (B1206354) (Cp) Ligands: Chiral Cp ligands incorporating the bicyclo[2.2.2]octane skeleton have been employed in rhodium-catalyzed asymmetric C-H activation reactions, demonstrating high reactivity and enantioselectivity. thieme-connect.comsnnu.edu.cn

Table 1: Applications of Chiral Bicyclo[2.2.2]octane-Based Ligands in Asymmetric Catalysis
Ligand TypeCatalytic ReactionMetal CenterAchieved Enantioselectivity (ee)Reference
C2-Symmetric Diene (Ph-bod*)Asymmetric ArylationRhodiumUp to 99% organic-chemistry.org
cis-2,5-Diaminobicyclo[2.2.2]octane-SalenAsymmetric CyclopropanationCobalt(II)High nih.govresearchgate.net
cis-2,5-Diaminobicyclo[2.2.2]octane-SalenAsymmetric Henry CondensationCopper(I)Excellent nih.govresearchgate.net
Bicyclo[2.2.2]octane-fused CpAsymmetric C-H ActivationRhodiumHigh thieme-connect.com

Diastereoselective Preparations of Intermediates

Diastereoselective reactions are another cornerstone for accessing enantiopure bicyclo[2.2.2]octane derivatives. These methods often involve a chiral auxiliary or a substrate-controlled reaction to create a specific diastereomer, which can then be converted to the target molecule.

Key diastereoselective approaches include:

Diels-Alder Reactions: The construction of the bicyclo[2.2.2]octane skeleton is frequently achieved via a Diels-Alder cycloaddition. escholarship.orgcdnsciencepub.com Using chiral dienophiles or catalysts can render this process stereoselective. However, challenges such as unexpected polymerization and lack of selectivity can arise. escholarship.org

1,4-Addition (Michael Addition): A diastereoselective 1,4-addition has been successfully used as a key step in the synthesis of optically active bicyclo[2.2.2]octane-2,5-dione. escholarship.org

Synergic Asymmetric Organocatalysis: A process involving cinchona alkaloids and secondary amines has been developed for the diastereoselective synthesis of (1R,4R,5S,6S)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one compounds, achieving diastereomeric ratios greater than 99:1. google.com This intermediate is a valuable precursor for more complex bicyclic structures. google.com

Metal-Free Enantioselective Approaches

To avoid the cost and potential toxicity of transition metals, metal-free enantioselective methods have been developed. These strategies typically rely on organocatalysis.

A notable example is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates through a tandem reaction mediated by an organic base. rsc.orgresearchgate.net This approach provides rapid access to a variety of these compounds in good to excellent yields and with high enantioselectivities under mild and simple conditions. rsc.orgresearchgate.net Similarly, organocatalytic domino Michael-Henry reactions have been used to create substituted bicyclo[3.2.1]octan-2-ones, a related bicyclic system, with high stereocontrol. Another strategy involves an oxaziridinium organocatalyst for the enantioselective dearomatization of phenols, leading to the formation of bicyclo[2.2.2]octenones with high enantiomeric ratios (e.g., 99:1). d-nb.infonih.gov

Conformational Dynamics of the Bicyclo[2.2.2]octane Ring System

The bicyclo[2.2.2]octane ring system is a highly constrained structure. Unlike cyclohexane (B81311), which can readily flip between chair conformations, the bicyclo[2.2.2]octane core is much more rigid. libretexts.org The molecule consists of three fused six-membered rings, each forced into a boat-like geometry. stackexchange.com

Methods for Chiral Resolution of Racemic Mixtures

When enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is required. For bicyclo[2.2.2]octane derivatives, several methods have been proven effective.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T, T2, TAG) have been successfully used for the direct separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acid enantiomers. nih.gov The separation can be optimized by adjusting the mobile phase composition and temperature, and can be performed under reversed-phase, polar organic, or polar ionic modes. nih.gov

Enzymatic Resolution: Enzymes can catalyze reactions with high enantioselectivity, making them ideal for kinetic resolution. The enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.2]octane diols, catalyzed by enzymes like pig liver esterase or lipase from Aspergillus niger, yields optically active monoacetates and the unreacted diacetates. rsc.org This method allows for the preparation of both enantiomers from a single racemic starting material.

Table 2: Methods for Chiral Resolution of Bicyclo[2.2.2]octane Derivatives
MethodSpecific Technique/ReagentAnalyte/SubstrateOutcomeReference
Chiral HPLCMacrocyclic glycopeptide-based CSPs2-Amino-3-carboxylic acid derivativesBaseline separation of enantiomers nih.gov
Enzymatic Kinetic ResolutionPig Liver Esterase / LipaseDiacetate derivatives of diolsOptically active monoacetates and recovered diacetates rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on the known chemical shifts and coupling constants of the bicyclo[2.2.2]octane core and the ethanamine side chain.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic structure, which leads to overlapping signals for the methylene and methine protons of the cage system. The bridgehead protons of the bicyclo[2.2.2]octane moiety would likely appear as a multiplet in the upfield region of the spectrum. The protons of the ethylamine (B1201723) side chain would be more distinct. The two protons of the methylene group adjacent to the amino group (-CH₂-NH₂) would likely resonate as a triplet, coupled to the protons of the adjacent methylene group. The two protons of the methylene group attached to the bicyclic core (-Bicyclo-CH₂-) would also likely appear as a triplet. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration-dependent and may be affected by the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a number of distinct signals would be expected for the bicyclic core, reflecting the symmetry of the molecule. The bridgehead carbons would resonate at a specific chemical shift, while the methylene carbons of the bridges would also produce characteristic signals. The two carbons of the ethanamine side chain would be clearly distinguishable, with the carbon atom bonded to the nitrogen atom appearing at a lower field than the carbon atom attached to the bicyclic system.

Expected ¹³C NMR Chemical Shifts for the Bicyclo[2.2.2]octane Core

Carbon Atom Expected Chemical Shift (ppm)
Bridgehead (CH) 25-35

Note: These are estimated values and can vary based on the solvent and experimental conditions.

To unambiguously assign the complex proton and carbon signals and to determine the stereochemistry of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the bicyclic framework and the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity between the ethanamine side chain and the bicyclo[2.2.2]octane core.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is particularly important for determining the stereochemical orientation of the ethanamine substituent on the bicyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H and C-H bonds.

The primary amine (-NH₂) group would typically exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to appear in the range of 1590-1650 cm⁻¹. The C-H stretching vibrations of the saturated bicyclic core and the ethyl side chain would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (amine) Stretch 3300-3500 (two bands)
N-H (amine) Bend 1590-1650
C-H (alkane) Stretch 2850-2960

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₉N, which corresponds to a molecular weight of approximately 153.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which would involve the cleavage of the bond between the two methylene groups of the ethylamine side chain. This would result in a stable iminium ion. Another likely fragmentation would be the loss of the ethylamine side chain, leading to a fragment corresponding to the bicyclo[2.2.2]octyl cation.

Predicted Key Fragments in the Mass Spectrum

m/z Proposed Fragment
153 [C₁₀H₁₉N]⁺ (Molecular Ion)
124 [C₉H₁₄N]⁺ (Loss of an ethyl radical)
110 [C₈H₁₄]⁺ (Bicyclo[2.2.2]octyl cation)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.

For this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. If a crystalline derivative (e.g., a salt with a chiral acid) could be prepared, X-ray crystallography would definitively establish the endo or exo configuration of the ethanamine substituent on the bicyclo[2.2.2]octane ring. Furthermore, it would provide detailed information about the conformation of the bicyclic system and the packing of the molecules in the crystal lattice. To date, no public records of the crystal structure of this compound are available.

Derivatization and Functionalization Strategies

Chemical Modifications of the Ethanamine Moiety

The primary amine group is a key functional handle, serving as a nucleophilic center for a variety of bond-forming reactions. These modifications allow for the introduction of a diverse array of functional groups, significantly expanding the chemical space accessible from the parent compound.

The nitrogen atom of the ethanamine side chain can be readily functionalized through N-alkylation and N-acylation, which are fundamental transformations in organic synthesis.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. These methods allow for the synthesis of secondary and tertiary amines, introducing alkyl groups that can modulate steric and electronic properties.

N-Acylation involves the reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides. libretexts.org This reaction is generally rapid and high-yielding, forming a stable amide bond. The reaction with an acyl chloride, for instance, proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon, followed by the expulsion of a chloride ion. libretexts.org This process is fundamental for creating peptide linkages or introducing various acyl groups.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Primary Amines This table illustrates general reaction types applicable to the ethanamine moiety.

Reaction Type Reagents Product Type General Mechanism
N-Alkylation Alkyl Halide (R-X) Secondary Amine Nucleophilic Substitution
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary or Tertiary Amine Imine formation followed by reduction
N-Acylation Acyl Chloride (R-COCl) N-Substituted Amide Nucleophilic Addition-Elimination
N-Acylation Acid Anhydride ((R-CO)₂O) N-Substituted Amide Nucleophilic Addition-Elimination

Building upon N-acylation, the formation of amides is a cornerstone of derivatization. Beyond simple acyl groups, this framework allows for the synthesis of ureas and thioureas, classes of compounds with significant applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Urea synthesis is commonly achieved by reacting the amine with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the ethanamine attacks the central carbon of the isocyanate, leading to the formation of a substituted urea. nih.gov

Thiourea (B124793) synthesis follows a similar pathway, utilizing an isothiocyanate (R-N=C=S) as the electrophile. nih.govgoogle.com The resulting thiourea derivatives are valuable scaffolds in various chemical fields. mdpi.com These reactions are typically efficient and proceed under mild conditions, making them highly suitable for library synthesis and lead optimization. researchgate.net

The primary amine of the ethanamine moiety is a valuable starting point for the construction of nitrogen-containing heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the amine nitrogen can be incorporated into a new ring system, significantly increasing the structural complexity and rigidity of the resulting molecule.

For example, bicyclo[2.2.2]octan-2-ones can serve as precursors for the synthesis of more complex heterocyclic structures like 2-azabicyclo[3.2.2]nonanes. nih.gov While not starting directly from the ethanamine, this demonstrates the utility of the bicyclic core in forming new, larger heterocyclic systems. The ethanamine derivative itself could be modified (e.g., via oxidation or other transformations) to create precursors suitable for cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form tetrahydroisoquinoline or dihydroisoquinoline ring systems, respectively, fused or linked to the bicyclic core.

Functionalization of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane (BCO) cage is a rigid, three-dimensional scaffold. Its functionalization is of great interest for creating structurally precise molecules. However, the aliphatic, sterically hindered nature of the cage presents unique challenges.

The bridgehead (C1 and C4) and bridge (C2, C3, C5, C6) positions of the BCO core can be functionalized, although the bridgehead positions are notably inert to standard nucleophilic substitution reactions. google.comgoogle.com Synthetic strategies often rely on building the substituted BCO core from acyclic or monocyclic precursors.

Diels-Alder reactions are a primary tool for constructing the BCO skeleton, allowing for the introduction of functionality during the synthesis. researchgate.netarkat-usa.org Various methods have been developed for preparing bridgehead-functionalized BCO derivatives, such as 1,4-disubstituted bicyclo[2.2.2]octanes, which are valuable as commercial and pharmaceutical intermediates. google.comgoogle.comacs.org Domino reactions have also been employed to synthesize BCO derivatives with quaternary bridgehead carbons in a highly stereoselective manner. researchgate.net The functionalization can also be achieved on a pre-existing BCO system, for instance, through reactions on terminal alkynes placed at the bridgehead positions. beilstein-journals.orgnih.gov

Table 2: Selected Strategies for Functionalization of the Bicyclo[2.2.2]octane Core

Strategy Position(s) Targeted Description Reference(s)
Diels-Alder Cycloaddition Various Construction of the BCO skeleton with pre-installed functional groups. researchgate.netarkat-usa.org
Domino Michael/Michael Reaction Bridgehead Creates BCO derivatives with a quaternary bridgehead carbon with high diastereoselectivity. researchgate.net
Transition Metal Catalysis Bridgehead (1,4) A process to convert 1,4-dimethylene cyclohexane (B81311) into 1,4-disubstituted BCO derivatives. google.com
Orthogonal Functionalization Bridgehead (1,4) Use of protecting groups on a 1,4-bis(ethynyl)BCO core to allow for selective reaction at one terminus. beilstein-journals.orgnih.gov

Directly functionalizing the C-H bonds of the saturated BCO framework represents a modern and efficient, albeit challenging, synthetic strategy. Remote functionalization aims to modify C-H bonds that are distant from existing functional groups.

Recent advances have explored transition-metal-catalyzed C-H activation as a means to functionalize such inert systems. chemrxiv.orgresearchgate.net Gold(I) catalysis, for example, has been used for C(sp³)–H activation to create new carbocyclic rings, and bicyclo[2.2.2]octane derivatives have been tested as substrates in these transformations. chemrxiv.orgresearchgate.netchemrxiv.org While these reactions can be powerful, their success on highly strained systems like BCO can be limited, sometimes resulting in poor conversions. chemrxiv.orgchemrxiv.org

Another sophisticated approach involves the design of chiral ligands based on the BCO scaffold for use in asymmetric C-H activation. Chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (B1206354) (Cp) ligands have been synthesized and complexed with rhodium to create catalysts for enantioselective C-H functionalization reactions. bohrium.com This highlights a dual role for the BCO core: as a target for functionalization and as a rigid backbone for directing reactivity in other molecules.

Selective Derivatization of Chiral 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine Enantiomers

The selective derivatization of the enantiomers of this compound is a crucial process for their analytical resolution and for the synthesis of diastereomerically pure compounds. This process involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These resulting diastereomers possess distinct physicochemical properties, which allows for their separation and quantification using standard chromatographic or spectroscopic techniques. scispace.com

The primary amine functionality of this compound is the reactive site for derivatization. A variety of chiral reagents can be employed to selectively react with the (R)- and (S)-enantiomers, leading to the formation of diastereomeric amides, carbamates, or ureas. The choice of the derivatizing agent is critical and depends on factors such as reaction efficiency, the stability of the resulting diastereomers, and the analytical method to be used for their separation.

Commonly used chiral derivatizing agents for primary amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, which form diastereomeric amides. researchgate.net Other effective agents include 1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) and various chiral isocyanates, which yield diastereomeric carbamates and ureas, respectively. The selection of a suitable CDA often involves screening several candidates to achieve optimal separation of the resulting diastereomers.

The success of the selective derivatization is typically evaluated by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. google.com These methods allow for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine sample.

Below are illustrative tables detailing potential derivatization reactions and the expected outcomes based on established methodologies for chiral primary amines.

Table 1: Exemplary Chiral Derivatizing Agents for this compound

Chiral Derivatizing Agent (CDA)Resulting Diastereomer TypeTypical Reaction Conditions
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chlorideAmideAprotic solvent (e.g., CH₂Cl₂), Tertiary amine base (e.g., Triethylamine), Room temperature
(S)-(+)-1-(1-Naphthyl)ethyl isocyanateUreaAprotic solvent (e.g., Acetonitrile), Room temperature or gentle heating
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)ThioureaPolar aprotic solvent (e.g., DMF), Room temperature
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE]CarbamateBasic conditions (e.g., Sodium tetraborate (B1243019) buffer)

Table 2: Hypothetical Research Findings for Derivatization and HPLC Separation

EnantiomerChiral Derivatizing AgentResulting DiastereomerHPLC Retention Time (min)Diastereomeric Excess (%)
(R)-amine(R)-Mosher's acid chloride(R,R)-amide15.298
(S)-amine(R)-Mosher's acid chloride(S,R)-amide17.898
(R)-amine(S)-1-(1-Naphthyl)ethyl isocyanate(R,S)-urea21.599
(S)-amine(S)-1-(1-Naphthyl)ethyl isocyanate(S,S)-urea24.199

These tables are based on general principles of chiral derivatization and illustrate the type of data generated in such studies. The specific retention times and diastereomeric excesses would need to be determined experimentally for this compound. The formation of diastereomers with different chromatographic behaviors enables their separation and is a fundamental strategy in the analysis and preparation of enantiomerically pure chiral amines. scispace.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine. These calculations can determine key electronic parameters such as molecular orbital energies, electron density distribution, and electrostatic potential.

DFT calculations on related bicyclo[2.2.2]octane systems have been used to understand reaction outcomes by analyzing frontier molecular orbitals (HOMO and LUMO). For instance, in intramolecular Diels-Alder reactions to form bicyclo[2.2.2]octane skeletons, the HOMO-LUMO energy gap is a critical factor in determining the feasibility and stereoselectivity of the reaction. nih.gov Similar calculations for this compound would reveal the regions of highest electron density, likely centered on the nitrogen atom of the ethanamine side chain, indicating its nucleophilic character.

The calculated electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The lone pair of electrons on the nitrogen atom would be the most prominent region of negative electrostatic potential, highlighting its role as a primary site for protonation and interaction with electrophiles.

A representative table of calculated electronic properties for a model bicyclo[2.2.2]octane amine derivative is shown below. These values are illustrative and would vary for the specific target molecule.

PropertyCalculated Value (Illustrative)Method/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap7.7 eVB3LYP/6-31G(d)
Dipole Moment1.5 DB3LYP/6-31G(d)

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are employed to explore the conformational space and flexibility of molecules over time. While the bicyclo[2.2.2]octane core is inherently rigid, the ethanamine side chain possesses rotational degrees of freedom. acs.org

For example, MD simulations of aminoethyl-substituted piperidines, which also feature a saturated cyclic core, have been used to study their interactions with biological targets. d-nb.info Similar simulations for this compound could model its dynamic behavior in different solvent environments, providing insight into how intermolecular interactions influence its conformational preferences. The primary motion would involve the torsion of the ethanamine side chain, with the bicyclic core acting as a stable anchor.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in investigating the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For reactions involving the bicyclo[2.2.2]octane framework, theoretical calculations can provide detailed energetic profiles.

For instance, DFT calculations have been used to study the competition between different pathways in radical cascade reactions that form bicyclo[2.2.2]octene structures from amino acid derivatives. researchgate.net By calculating the activation energies for different potential steps, such as [2+2] cycloaddition versus [4+2] cycloaddition, researchers can predict and explain the observed product distributions. researchgate.net

In the context of this compound, computational modeling could be applied to study reactions involving the amino group, such as N-alkylation or acylation. By modeling the reaction coordinates and locating the transition state structures, one could predict the reaction rates and understand the influence of the bulky bicyclic scaffold on the reactivity of the amino group. The steric hindrance imposed by the cage would be a key factor in the calculated activation barriers.

Below is an illustrative data table for a hypothetical reaction step, showing the kind of data generated from such studies.

SpeciesRelative Energy (kcal/mol)Method
Reactants0.0DFT/B3LYP
Transition State+15.2DFT/B3LYP
Products-5.8DFT/B3LYP

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be correlated with experimental data to confirm molecular structures and assign spectral features. For this compound, properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

The prediction of ¹³C NMR spectra is particularly useful for molecules with the bicyclo[2.2.2]octane skeleton. Extensive experimental studies have shown that the ¹³C chemical shifts in these systems are highly sensitive to the stereochemical arrangement of substituents. cdnsciencepub.comcdnsciencepub.com Computational methods can reproduce these trends, providing a powerful tool for stereochemical assignment. For example, calculations can predict the shielding and deshielding effects caused by interactions between the ethanamine side chain and the protons on the bicyclic framework. cdnsciencepub.com

Calculated IR spectra can help in the assignment of experimental vibrational modes. The characteristic frequencies for N-H stretching, C-H stretching, and the skeletal vibrations of the bicyclic cage can be computed and visualized. researchgate.net

The following table presents a hypothetical correlation between experimental and calculated ¹³C NMR chemical shifts for the carbon atoms of the bicyclo[2.2.2]octane core in a substituted derivative.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C1 (Bridgehead)30.531.0+0.5
C2 (Substituted)40.239.8-0.4
C326.827.1+0.3
C4 (Bridgehead)29.930.3+0.4

Quantitative Structure-Activity Relationship (QSAR) for Structural Diversity (Focus on scaffold properties not biological activity per se)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and a particular property. While often used for biological activity, the principles can be applied to understand how the structural features of a scaffold like bicyclo[2.2.2]octane influence its physicochemical properties.

For a diverse set of 2-substituted bicyclo[2.2.2]octane derivatives, a QSAR model could be developed to predict properties such as lipophilicity (logP) or aqueous solubility. The model would use molecular descriptors that quantify the structural features of the molecules.

Key descriptors for the this compound scaffold would include:

Topological descriptors: These describe the connectivity and shape of the molecule, such as the Wiener index or Kier shape indices. The rigid, cage-like structure of the bicyclo[2.2.2]octane core would be captured by these parameters.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume. The defined geometry of the scaffold makes these descriptors particularly meaningful. nih.gov

A hypothetical QSAR equation might look like: logP = c0 + c1(Molecular_Volume) + c2(Polar_Surface_Area) + c3*(Shape_Index)

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The structural characteristics of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine and its derivatives make them versatile intermediates in the synthesis of more elaborate chemical architectures. The bicyclo[2.2.2]octane core is a recurring motif in various natural products and serves as a robust platform for constructing diverse molecular libraries.

The bicyclo[2.2.2]octane skeleton is a key structural component in a range of natural products, including various terpenes and alkaloids. google.com Consequently, derivatives of this bicyclic system are valuable intermediates in synthetic routes targeting these complex molecules. google.com The synthesis of optically active bicyclo[2.2.2]octane derivatives is a critical step in the total synthesis of natural products like parthenolide. escholarship.org While the bicyclo[2.2.2]octane core is fundamental, the specific application of this compound as a direct intermediate in the total synthesis of a named natural product requires further exploration in scientific literature. The development of asymmetric methods to produce highly functionalized bicyclo[2.2.2]octene derivatives provides versatile chiral building blocks for natural products such as ryanodine. researchgate.net

One of the significant applications of the bicyclo[2.2.2]octane framework is its use as a precursor for the synthesis of other bridged polycyclic systems through ring-expansion reactions. A notable example is the conversion of bicyclo[2.2.2]octan-2-ones, the synthetic precursors to this compound, into azabicyclo[3.2.2]nonanes. nih.govualberta.ca This transformation is typically achieved through a nitrogen insertion reaction, such as the Beckmann rearrangement of the corresponding oxime or a Schmidt reaction on the ketone. mdpi.comresearchgate.net

The resulting azabicyclo[3.2.2]nonanes are of significant interest due to their potential biological activities, including antiprotozoal properties against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.govualberta.ca These expanded ring systems have been shown to possess promising in vitro activity and low cytotoxicity, marking them as important lead compounds for further medicinal chemistry development. nih.govualberta.ca

Synthesis of Azabicyclo[3.2.2]nonanes from Bicyclo[2.2.2]octane Precursors

Click to view data
Starting MaterialKey ReactionProduct ClassSignificanceReference
Bicyclo[2.2.2]octan-2-oneBeckmann Rearrangement2-Azabicyclo[3.2.2]nonan-3-one (Lactam)Intermediate for further reduction to amines. mdpi.comresearchgate.net
Bicyclo[2.2.2]octan-2-oneSchmidt ReactionAzabicyclo[3.2.2]nonane LactamsAlternative nitrogen insertion method. mdpi.com
Azabicyclo[3.2.2]nonane LactamsReduction (e.g., with LiAlH4)Azabicyclo[3.2.2]nonanesBiologically active heterocyclic compounds. mdpi.commdpi.com

In modern drug discovery, molecular scaffolds serve as the core structures upon which diverse functional groups are appended to create libraries of compounds for biological screening. The bicyclo[2.2.2]octane framework is an excellent scaffold due to its rigid, well-defined three-dimensional geometry. mdpi.com This rigidity reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

This scaffold has been utilized in lead-oriented synthesis to prepare libraries of diverse 3D compounds. whiterose.ac.uk For instance, a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides was designed and synthesized to explore potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, demonstrating the utility of this core structure in developing new antiviral agents. mdpi.comresearchgate.net The defined spatial orientation of substituents on the bicyclo[2.2.2]octane core allows for a systematic exploration of chemical space, which is crucial for identifying novel bioactive molecules.

Contributions to Catalysis and Chiral Chemistry

The unique stereochemical properties of the bicyclo[2.2.2]octane ring system make its derivatives, particularly chiral amines, highly valuable in the field of asymmetric synthesis. They can function as chiral auxiliaries, be incorporated into ligands for metal-based catalysts, or act directly as organocatalysts.

Chiral amines derived from the bicyclo[2.2.2]octane scaffold are effective components of ligands for asymmetric catalysis. The rigidity of the bicyclic frame helps to create a well-defined and predictable chiral environment around a metal center, which is essential for achieving high enantioselectivity in chemical reactions.

A prominent example involves the use of cis-2,5-diaminobicyclo[2.2.2]octane, a related diamine, as a chiral scaffold. nih.gov This diamine can be condensed with salicylaldehydes to generate "salen" ligands. These ligands coordinate with various metals (e.g., cobalt, chromium) to form complexes that are highly effective catalysts for a range of asymmetric transformations. nih.gov The predictable stereochemical outcomes from reactions catalyzed by these complexes make this scaffold a valuable tool in asymmetric synthesis. nih.gov

Asymmetric Reactions Catalyzed by Metal-Salen Complexes from Bicyclo[2.2.2]octane Diamines

Click to view data
Metal CenterReaction TypeProduct TypeKey FeatureReference
Cobalt(II)CyclopropanationChiral CyclopropanesEnhanced catalytic efficiency with ligand tuning. nih.gov
Chromium(II)Nozaki-Hiyama-Kishi AllylationEnantioselective Homoallylic AlcoholsCatalyzes C-C bond formation with high stereocontrol. nih.gov
Chromium(III)Hetero-Diels-Alder CycloadditionEnantioselective DihydropyranonesEffective catalysis for cycloaddition reactions. nih.gov

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Chiral amines are a cornerstone of organocatalysis, and those incorporating the bicyclo[2.2.2]octane framework are of particular interest. The rigid structure can impart a high degree of stereocontrol.

Derivatives of the bicyclo[2.2.2]octane system have been synthesized using organocatalytic methods, highlighting the synergy between the catalyst and the scaffold. For instance, the asymmetric synthesis of bicyclo[2.2.2]octan-2-ones has been achieved with high enantioselectivity through a synergistic effect between chiral secondary amines (like derivatives of proline) and tertiary amines (Cinchona alkaloids). rsc.orgresearchgate.net This approach demonstrates how chiral amines can effectively control the formation of the bicyclic core. While this compound itself is a primary amine, its structural motif is relevant to the broader class of chiral bicyclic amines used in organocatalysis. These amines or their derivatives can serve as precursors to more complex organocatalytic systems. researchgate.netresearchgate.net

Integration in Supramolecular Architectures

The well-defined geometry and hydrophobic nature of the bicyclo[2.2.2]octane cage make it an excellent building block for the design of supramolecular assemblies. These non-covalently linked structures are of great interest for their dynamic nature and potential applications in areas such as molecular recognition, sensing, and drug delivery.

The bicyclo[2.2.2]octane core has been extensively studied as a guest molecule in host-guest complexes, particularly with cucurbit[n]urils (CB[n]), a family of macrocyclic host molecules. The hydrophobic cavity of cucurbit rsc.orguril (CB rsc.org) is of a complementary size and shape to the BCO cage, leading to the formation of highly stable inclusion complexes in aqueous solutions.

Research has demonstrated that derivatives of bicyclo[2.2.2]octane can exhibit exceptionally high binding affinities with CB rsc.org. rsc.orgmdpi.com The strength of this interaction is influenced by the nature and position of substituents on the BCO framework. For instance, the introduction of cationic groups, such as ammonium (B1175870) ions, at the bridgehead positions can significantly enhance the binding affinity through favorable ion-dipole interactions with the carbonyl portals of the CB rsc.org host. mdpi.com The ethylamine (B1201723) group in this compound, which can be protonated to form a cationic ammonium group, suggests that this compound would also be a strong guest for CB rsc.org.

The thermodynamic parameters for the binding of various bicyclo[2.2.2]octane derivatives with cucurbit rsc.orguril have been determined, highlighting the enthalpic and entropic contributions to the stability of these host-guest systems. The release of high-energy water molecules from the CB rsc.org cavity upon encapsulation of the hydrophobic BCO guest is a major driving force for complex formation.

Binding Affinities of Bicyclo[2.2.2]octane Derivatives with Cucurbit rsc.orguril
Guest CompoundBinding Affinity (Ka, M-1)Gibbs Free Energy (ΔG°, kcal/mol)Reference
Neutral Bicyclo[2.2.2]octane Derivative~109-13 mdpi.com
Dicationic Bicyclo[2.2.2]octane Derivative~1015-20.6 mdpi.com

Mechanically interlocked molecules, such as catenanes, which consist of two or more interlocked rings, are fascinating targets in chemical synthesis due to their unique topology and potential for creating molecular machines. The synthesis of catenanes often relies on template-directed strategies where non-covalent interactions preorganize the building blocks for subsequent ring-closing reactions.

While specific examples detailing the use of this compound in the synthesis of catenanes are not prevalent in the literature, the structural features of the bicyclo[2.2.2]octane moiety make it a potentially valuable component in the design of such systems. The rigid and bulky nature of the BCO cage can be exploited to act as a "stopper" or a significant steric barrier, which is a key element in many catenane syntheses. For instance, a macrocycle containing a BCO unit could be threaded with a linear molecule that is subsequently cyclized, with the BCO group preventing the rings from slipping apart.

The synthesis of catenanes often involves the use of bulky groups to control the orientation of the reacting components and to prevent the dissociation of the interlocked structure. The incorporation of the bicyclo[2.2.2]octane framework into one or both of the macrocyclic precursors could provide the necessary steric hindrance to facilitate the formation of the mechanical bond.

Potential in Advanced Materials Science (e.g., Polymeric Materials, Frameworks)

The rigidity and well-defined structure of the bicyclo[2.2.2]octane unit make it an attractive building block for the creation of advanced materials with predictable and tunable properties. Its incorporation into polymers and frameworks can lead to materials with enhanced thermal stability, specific optical properties, and defined porosity.

Bicyclo[2.2.2]octane diols and diacids are recognized as valuable specialty monomers for the synthesis of various polymers. google.com The inclusion of the BCO core into the polymer backbone can impart rigidity and improve the thermal properties of the resulting material. For example, polyimides derived from alicyclic monomers, including those with bicyclo[2.2.2]octane structures, have been shown to exhibit high solubility in organic solvents, good thermomechanical properties, and favorable optical characteristics.

In the realm of crystalline materials, bicyclo[2.2.2]octane dicarboxylic acid has been successfully employed as a linker for the construction of transparent metal-organic frameworks (MOFs). researchgate.net The absence of aromaticity in the BCO linker leads to materials with high transparency in the UV region, which is advantageous for applications in optics and for studying photochemical reactions within the MOF pores. researchgate.net The rigid and linear nature of the 1,4-disubstituted BCO linker allows for the formation of well-defined and porous structures.

Furthermore, the dynamic properties of the bicyclo[2.2.2]octane cage within a crystalline lattice have been explored, leading to the development of "amphidynamic crystals" where the BCO unit can act as a molecular rotor. This opens up possibilities for the design of smart materials with tunable mechanical and electronic properties.

The amine functionality of this compound provides a reactive handle for its incorporation into polymeric structures, for example, through the formation of amides or by serving as a curing agent for epoxy resins. The presence of the bulky BCO group would be expected to influence the morphology and physical properties of the resulting polymers.

Q & A

Q. Key Methodological Steps :

  • Reductive Amination : Use NaBH4 or H2/Pd-C with bicyclo[2.2.2]octan-2-yl ketone.
  • Chiral Resolution : Employ chiral columns (e.g., Chiralpak® AD-H) or lipase-mediated kinetic resolution.

How can spectroscopic and computational methods elucidate the structural and electronic properties of this compound?

Basic Research Focus
Characterization relies on:

  • NMR : 1H/13C NMR to confirm bicyclic framework and amine proton shifts (δ 1.2–2.8 ppm for bridgehead hydrogens) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular formula (C10H17N, exact mass 151.1361 g/mol) .
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts reactivity, while Molecular Dynamics (MD) simulations assess conformational rigidity .

Data Contradiction Analysis :
Divergent NMR results may arise from solvent effects or dynamic ring puckering. Cross-validate with IR (C-N stretch ~3350 cm⁻¹) and X-ray crystallography for absolute configuration .

What pharmacological applications are associated with the bicyclo[2.2.2]octane scaffold, and how can receptor binding be evaluated?

Advanced Research Focus
The bicyclo[2.2.2]octane moiety enhances rigidity, improving receptor selectivity. For example, simurosertib (a kinase inhibitor) incorporates a similar structure for optimized binding to ATP pockets .

Q. Methodological Approaches :

  • In Vitro Assays : Radioligand binding studies (e.g., 3H-labeled analogs) on target receptors (e.g., NMDA or kinase targets).
  • Structure-Activity Relationship (SAR) : Modify the ethanamine side chain to assess impact on IC50 values .

How do stereoisomers of this compound affect metabolic stability and toxicity profiles?

Advanced Research Focus
Enantiomers may exhibit divergent pharmacokinetics. For toxicity assessment:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation or N-dealkylation pathways .
  • ToxScreen™ Assays : Evaluate mitochondrial toxicity and genotoxicity, noting that incomplete toxicological data exist for related compounds .

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to NMDA receptors or kinases .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (amine group) and hydrophobic regions (bicyclic core) .

Case Study : Simurosertib’s bicyclo[2.2.2]octane group forms van der Waals contacts with kinase hinge regions, reducing off-target effects .

What analytical methods address discrepancies in reported spectral data for this compound?

Q. Basic Research Focus

  • Cross-Validation : Compare NMR data across solvents (CDCl3 vs. D2O) to resolve signal splitting .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure .

Example Contradiction : Bridgehead proton coupling constants (J) vary due to ring strain. Use DFT-optimized structures to reconcile experimental vs. theoretical values .

How is the compound’s conformational rigidity exploited in drug design?

Advanced Research Focus
The bicyclo[2.2.2]octane scaffold restricts rotational freedom, enhancing:

  • Bioavailability : Reduced entropy penalty upon receptor binding.
  • Metabolic Stability : Resistance to cytochrome P450 oxidation .

Q. Methodological Insight :

  • Alchemical Free Energy Calculations : Predict binding affinity changes upon scaffold modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.